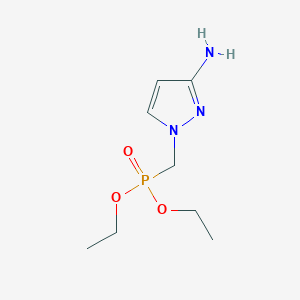
Diethyl (3-aminopyrazol-1-YL)methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-aminopyrazol-1-YL)methylphosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a pyrazole ring, which is further substituted with an amino group. The molecular structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3-aminopyrazol-1-YL)methylphosphonate typically involves the reaction of diethyl phosphite with a suitable pyrazole derivative. One common method is the Arbuzov reaction, where diethyl phosphite reacts with a halogenated pyrazole under basic conditions to form the desired phosphonate compound . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve yields . This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction times and higher product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3-aminopyrazol-1-YL)methylphosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The amino group on the pyrazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted pyrazole compounds. These products can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Diethyl (3-aminopyrazol-1-YL)methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Diethyl (3-aminopyrazol-1-YL)methylphosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the enzyme’s active site, preventing the natural substrate from binding and thus blocking the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl methylphosphonate: A simpler phosphonate compound with similar reactivity but lacking the pyrazole ring.
Diethyl cyanomethylphosphonate: Contains a cyano group instead of an amino group, leading to different chemical properties and applications.
Uniqueness
Diethyl (3-aminopyrazol-1-YL)methylphosphonate is unique due to the presence of the pyrazole ring and the amino group, which provide additional sites for chemical modification and enhance its potential as a versatile building block in synthetic chemistry
Eigenschaften
Molekularformel |
C8H16N3O3P |
|---|---|
Molekulargewicht |
233.20 g/mol |
IUPAC-Name |
1-(diethoxyphosphorylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H16N3O3P/c1-3-13-15(12,14-4-2)7-11-6-5-8(9)10-11/h5-6H,3-4,7H2,1-2H3,(H2,9,10) |
InChI-Schlüssel |
BFOAAQURVFNNTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CN1C=CC(=N1)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


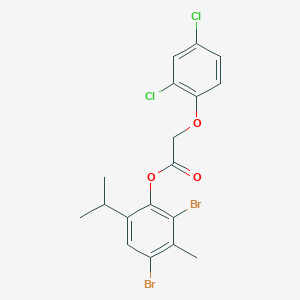
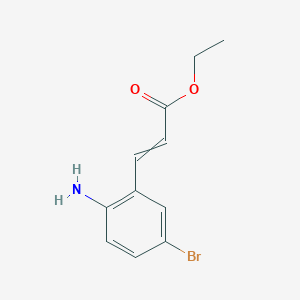

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B12445269.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12445276.png)
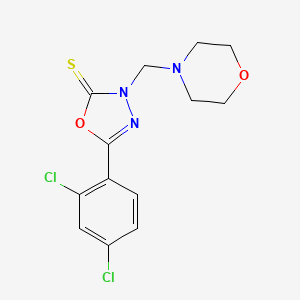
![1-[(3-Methylthiophen-2-YL)methyl]hydrazine](/img/structure/B12445284.png)

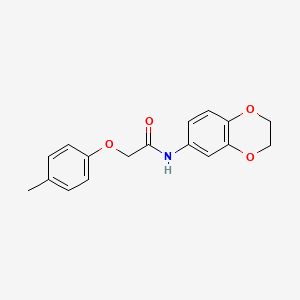
![(2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran](/img/structure/B12445307.png)
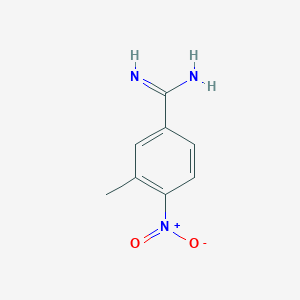
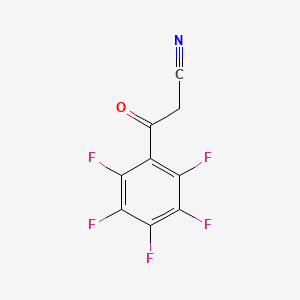
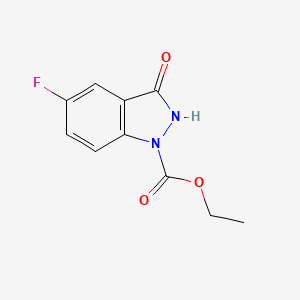
![N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12445335.png)
